molecular formula C25H22N2O5S B14946416 1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea

1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea

Katalognummer: B14946416
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: YCJKTVAXKUUAAR-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is a complex organic compound characterized by its unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 3,4-dimethoxyphenyl and 2-methoxydibenzo[b,d]furan. These intermediates are then subjected to a series of reactions, including acylation and thiourea formation, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C25H22N2O5S

Molekulargewicht

462.5 g/mol

IUPAC-Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C25H22N2O5S/c1-29-20-10-8-15(12-23(20)31-3)9-11-24(28)27-25(33)26-18-14-21-17(13-22(18)30-2)16-6-4-5-7-19(16)32-21/h4-14H,1-3H3,(H2,26,27,28,33)/b11-9+

InChI-Schlüssel

YCJKTVAXKUUAAR-PKNBQFBNSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.